4-bromo-N-pyrazin-2-ylthiophene-2-carboxamide
Description
4-bromo-N-pyrazin-2-ylthiophene-2-carboxamide is a heterocyclic compound that combines a thiophene ring with a pyrazine moiety.
Properties
IUPAC Name |
4-bromo-N-pyrazin-2-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3OS/c10-6-3-7(15-5-6)9(14)13-8-4-11-1-2-12-8/h1-5H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBOMHSMAOBFRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)NC(=O)C2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-pyrazin-2-ylthiophene-2-carboxamide typically involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid. This reaction is mediated by titanium tetrachloride (TiCl₄) under controlled conditions . The intermediate product is then subjected to further reactions, such as Suzuki cross-coupling, to obtain the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-pyrazin-2-ylthiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups using reagents like aryl/heteroaryl boronic acids.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Suzuki Cross-Coupling: Utilizes palladium catalysts and boronic acids to form carbon-carbon bonds.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-bromo-N-pyrazin-2-ylthiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial properties, particularly against drug-resistant strains.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-pyrazin-2-ylthiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit key enzymes in bacterial cells, disrupting essential metabolic pathways . The compound’s electronic properties also play a role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: These compounds share a similar core structure but differ in the substituents on the thiophene ring.
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide: Another related compound with variations in the pyrazine and thiophene substituents.
Uniqueness
4-bromo-N-pyrazin-2-ylthiophene-2-carboxamide is unique due to its specific combination of a bromine atom and a pyrazine-thiophene framework. This unique structure imparts distinct electronic and chemical properties, making it valuable for various applications in research and industry .
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